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Compound of Interest

Compound Name:
1-(3-Acetamidophenyl)-5-

mercaptotetrazole

Cat. No.: B086221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical

data available for 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a heterocyclic compound of

interest in pharmaceutical and medicinal chemistry. While specific experimental spectra for this

compound are not readily available in public databases, this document compiles its known

properties and provides generalized experimental protocols for its characterization by Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).
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Property Value

Systematic Name
N-(3-(5-mercapto-1H-tetrazol-1-

yl)phenyl)acetamide[1]

Common Name 1-(3-Acetamidophenyl)-5-mercaptotetrazole

CAS Number 14070-48-5[1]

Molecular Formula C₉H₉N₅OS[1]

Molecular Weight 235.27 g/mol [1]

Chemical Structure
Chemical Structure of 1-(3-

Acetamidophenyl)-5-mercaptotetrazole

Spectroscopic Data Summary
Direct experimental NMR, IR, and MS spectra for 1-(3-Acetamidophenyl)-5-
mercaptotetrazole are not publicly available at the time of this publication. However, based on

the known chemical structure and data from analogous compounds, the expected spectral

characteristics are summarized below. These tables are intended to serve as a reference for

researchers in the analysis of this molecule.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.2 s 1H -NH (amide)

~8.0 s 1H Ar-H (H-2)

~7.7 d 1H Ar-H (H-6)

~7.5 t 1H Ar-H (H-5)

~7.3 d 1H Ar-H (H-4)

~2.1 s 3H -CH₃ (acetyl)

~14.0 (broad) s 1H -SH (thiol)
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Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppm Assignment

~169.0 C=O (amide)

~155.0 C-5 (tetrazole)

~140.0 Ar-C (C-1)

~138.0 Ar-C (C-3)

~130.0 Ar-C (C-5)

~125.0 Ar-C (C-6)

~120.0 Ar-C (C-4)

~118.0 Ar-C (C-2)

~24.0 -CH₃ (acetyl)

Expected IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3100 Medium, Broad N-H Stretch (amide)

3100 - 3000 Medium C-H Stretch (aromatic)

2600 - 2550 Weak S-H Stretch (thiol)

~1670 Strong C=O Stretch (amide I)

~1600, ~1480 Medium C=C Stretch (aromatic)

~1540 Medium N-H Bend (amide II)

~1250 Medium C-N Stretch

Predicted Mass Spectrometry Data
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m/z Ion

235.05 [M]⁺ (Molecular Ion)

193.04 [M - C₂H₂O]⁺

151.03 [M - C₂H₂O - N₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 1-
(3-Acetamidophenyl)-5-mercaptotetrazole. These should be adapted based on the specific

instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Acetamidophenyl)-5-
mercaptotetrazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16

ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

220 ppm.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of

the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the

mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

both positive and negative ion modes.

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas

chromatograph.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 1-(3-Acetamidophenyl)-5-mercaptotetrazole.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole

Purification (e.g., Recrystallization)

NMR Spectroscopy
(1H, 13C)

Sample Prep

IR Spectroscopy

Sample Prep

Mass Spectrometry

Sample Prep

NMR Data Interpretation IR Data Interpretation MS Data Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the

target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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